Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” is used in the field of crystallography.
Methods of Application: The compound was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2. The colorless solution was left to crystallize.
Results or Outcomes: The researchers were able to determine the crystal structure of the compound, providing valuable information about its molecular and crystal structure.
Summary of the Application: Pyrazole derivatives, including “3-Bromo-4-nitro-1H-pyrazole”, are important in the field of organic chemistry.
Methods of Application: The methods of application can vary widely depending on the specific chemical being synthesized.
Results or Outcomes: The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry.
Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” has been used in the synthesis of compounds with potential antidepressant activity.
Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” can be used in the field of coordination chemistry.
Summary of the Application: Pyrazoles, including “3-Bromo-4-nitro-1H-pyrazole”, are used in organometallic chemistry.
Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles.
Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” can be used as a starting material in the synthesis of solid hexacoordinate complexes.
Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” can be used in the synthesis of functionalized pyrazoles.
3-Bromo-4-nitro-1H-pyrazole is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and nitro groups. The molecular formula for this compound is , and it has a molecular weight of approximately 191.97 g/mol . The presence of the bromine atom and the nitro group significantly influences its chemical properties, making it a compound of interest in medicinal chemistry and material science.
Common reactions include:
Research indicates that 3-Bromo-4-nitro-1H-pyrazole exhibits notable biological activities. It has been studied for its potential as an antiplatelet agent and possesses antioxidant properties . In vitro studies have demonstrated its capability to inhibit platelet aggregation, suggesting potential applications in treating cardiovascular diseases. Furthermore, its structural characteristics may contribute to its effectiveness against various biological targets, making it a candidate for drug development.
The synthesis of 3-Bromo-4-nitro-1H-pyrazole can be achieved through several methods, including:
These methods allow for variations in substituents, leading to a range of derivatives with potentially enhanced biological activities.
3-Bromo-4-nitro-1H-pyrazole has applications in various fields:
Studies on the interactions of 3-Bromo-4-nitro-1H-pyrazole with biological macromolecules have revealed insights into its mechanism of action. For instance, it may interact with specific receptors or enzymes involved in platelet aggregation, leading to its observed antiplatelet effects . Furthermore, computational studies have predicted favorable binding interactions with various biological targets, supporting its potential therapeutic applications.
Several compounds share structural similarities with 3-Bromo-4-nitro-1H-pyrazole, each exhibiting unique properties and activities:
Compound Name | Similarity | Unique Features |
---|---|---|
4-Bromo-5-methyl-3-nitro-1H-pyrazole | 0.86 | Methyl substitution enhances lipophilicity. |
3-Bromo-1-methyl-4-nitro-1H-pyrazole | 0.92 | Methyl group at position one alters electronic properties. |
3,5-Dibromo-4-nitro-1H-pyrazole | 0.83 | Increased halogenation may enhance reactivity. |
4-Bromo-1-methyl-1H-pyrazol-3-amine | 0.66 | Amino group introduces different biological activity. |
3-Nitro-1H-pyrazole-4-carbonitrile | 0.59 | Different functional groups may affect solubility and reactivity. |
These compounds provide a comparative framework highlighting the unique aspects of 3-Bromo-4-nitro-1H-pyrazole, particularly its specific substitutions that influence both chemical behavior and biological activity.